Cas no 928-94-9 (cis-2-Hexen-1-ol)

cis-2-Hexen-1-ol structure
cis-2-Hexen-1-ol structure
商品名:cis-2-Hexen-1-ol
CAS番号:928-94-9
MF:C6H12O
メガワット:100.158882141113
MDL:MFCD00063209
CID:83212
PubChem ID:87571117

cis-2-Hexen-1-ol 化学的及び物理的性質

名前と識別子

    • cis-hex-2-en-1-ol
    • cis-2-Hexen-1-ol
    • (Z)-2-Hexen-1-ol
    • cis-1-Hydroxy-2-hexene
    • (Z)-2-Hexenol
    • cis-2-Hexenol
    • cis-beta,gamma-Hexenol
    • (2Z)-2-Hexen-1-ol (ACI)
    • 2-Hexen-1-ol, (Z)- (8CI)
    • (Z)-1-Hydroxy-2-hexene
    • cis-β,γ-Hexenol
    • trans-2-Hexenol
    • 2-hexenol
    • 2-Hexen-1-ol
    • 3-propylallyl alcohol
    • hex-2-en-1-ol
    • MDL: MFCD00063209
    • インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-
    • InChIKey: ZCHHRLHTBGRGOT-PLNGDYQASA-N
    • ほほえんだ: C(=C/CO)/CCC
    • BRN: 1719708

計算された属性

  • せいみつぶんしりょう: 100.088815g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 100.088815g/mol
  • 単一同位体質量: 100.088815g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 7
  • 複雑さ: 48.1
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.847 g/mL at 25 °C(lit.)
  • ゆうかいてん: 59.63°C
  • ふってん: 166 °C(lit.)
  • フラッシュポイント: 華氏温度:138.2°f
    摂氏度:59°c
  • 屈折率: n20/D 1.441(lit.)
  • ようかいど: 微溶性(14 g/l)(25ºC)、
  • あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 20.23000
  • LogP: 1.33500
  • FEMA: 3924 | (Z)-2-HEXEN-1-OL
  • ようかいせい: 未確定

cis-2-Hexen-1-ol セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226-H319
  • 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • 危険物輸送番号:UN 1987C 3 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 福カードFコード:10-23
  • RTECS番号:MP8395000
  • 危険物標識: Xi
  • 危険レベル:3
  • ちょぞうじょうけん:かねんりょういき
  • 包装グループ:III
  • TSCA:Yes

cis-2-Hexen-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K83056-5ml
CIS-2-HEXEN-1-OL
928-94-9 97%
5ml
$200 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13734-25g
cis-2-Hexen-1-ol, 94%, remainder mainly trans isomer
928-94-9 94%
25g
¥1774.00 2023-04-19
abcr
AB117032-25 g
cis-2-Hexen-1-ol, 90%; .
928-94-9 90%
25 g
€165.00 2023-07-20
TRC
H293635-10g
cis-2-Hexen-1-ol
928-94-9
10g
$ 138.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153482-5ml
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
5ml
¥391.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-239562-5 g
cis-2-Hexen-1-ol,
928-94-9 ≥94%
5g
¥308.00 2023-07-10
Cooke Chemical
T9122430-25mL
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
25ml
RMB 920.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0751-5ml
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
5ml
¥350.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0751-25ml
cis-2-Hexen-1-ol
928-94-9 92.0%(GC)
25ml
¥1150.0 2022-06-10
TRC
H293635-1g
cis-2-Hexen-1-ol
928-94-9
1g
$ 58.00 2023-09-07

cis-2-Hexen-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Partial reduction of the double bond in 2-hexenoic acid by lithium aluminum hydride
Freedman, Robert W.; Becker, Ernest I., Journal of the American Chemical Society, 1951, 73, 2366-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  5.5 h, rt
リファレンス
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Urayama, Teppei; Yamazaki, Kenji; Maehara, Yosuke; Yamasaki, Jun; et al, ACS Catalysis, 2016, 6(2), 666-670

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
リファレンス
Remote Stereocenter through Amide-Directed, Rhodium-Catalyzed Enantioselective Hydroboration of Unactivated Internal Alkenes
Zhao, Wei; Chen, Ke-Zhi; Li, An-Zhen; Li, Bi-Jie, Journal of the American Chemical Society, 2022, 144(29), 13071-13078

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Dimethyl sulfoxide ,  Palladium Solvents: Hexane ;  210 min, 1 atm, 40 °C
リファレンス
Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynes
Takahashi, Yusuke; Hashimoto, Norifumi; Hara, Takayoshi; Shimazu, Shogo; Mitsudome, Takato; et al, Chemistry Letters, 2011, 40(4), 405-407

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
リファレンス
Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process Revisited
Yoshimitsu, Takehiko; Fukumoto, Naoya; Tanaka, Tetsuaki, Journal of Organic Chemistry, 2009, 74(2), 696-702

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Methanol ;  0 °C
1.2 Reagents: Ethylenediamine ;  15 min, 0 °C
1.3 Reagents: Hydrogen ;  4 h, rt
リファレンス
Construction of Chemical Libraries of Volatile Compounds by Combinatorial Synthesis of Homologous Mixtures: Alk-4-en-1-ols, Alk-4-enals and Methyl Alk-4-enoates
Perrin, Coline; Baldovini, Nicolas, Chemistry & Biodiversity, 2023, 20(2),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -78 °C
リファレンス
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies
Dampalla, Chamandi S. ; Nguyen, Harry Nhat; Rathnayake, Athri D. ; Kim, Yunjeong; Perera, Krishani Dinali ; et al, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Copper ,  Titania (copper-modified) Solvents: Isopropanol ;  3 h, 298 K
リファレンス
Copper-Modified Titanium Dioxide: A Simple Photocatalyst for the Chemoselective and Diastereoselective Hydrogenation of Alkynes to Alkenes under Additive-Free Conditions
Kominami, Hiroshi; Higa, Megumi; Nojima, Taketo; Ito, Tomohiko; Nakanishi, Kousuke; et al, ChemCatChem, 2016, 8(12), 2019-2022

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: Quinuclidine ,  Gold (amino-functionalized silica-supported) Solvents: Acetone ;  15 h, 60 °C
リファレンス
Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen source
Fiorio, Jhonatan L. ; Araujo, Thaylan P.; Barbosa, Eduardo C. M.; Quiroz, Jhon; Camargo, Pedro H. C.; et al, Applied Catalysis, 2020, 267,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ;  24 h, 6 bar, 80 °C
リファレンス
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands
Fiorio, Jhonatan L.; Barbosa, Eduardo C. M.; Kikuchi, Danielle K.; Camargo, Pedro H. C.; Rudolph, Matthias; et al, Catalysis Science & Technology, 2020, 10(7), 1996-2003

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Lead ,  Palladium
リファレンス
Compounds with the aroma of green vegetables. V. Unbranched primary Z-alkenols
Vasil'ev, A. A.; Cherkaev, G. V.; Nikitina, M. A., Zhurnal Organicheskoi Khimii, 1993, 29(5), 889-94

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Efficient and regiocontrolled nickel(II)-catalyzed alkylation of 2-alkyl-1,3-dioxep-4-enes by Grignard reagents: a simple route to allylic alcohols
Malanga, Corrado; Menicagli, Rita; Lardicci, Luciano, Gazzetta Chimica Italiana, 1992, 122(1), 45-50

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ;  5 min, rt
1.2 Reagents: Water ;  rt
リファレンス
Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF
Nardi, Monica; Sindona, Giovanni; Costanzo, Paola; Oliverio, Manuela; Procopio, Antonio, Tetrahedron, 2015, 71(7), 1132-1135

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Triethyl phosphite ,  Gold Solvents: Isopropanol ;  30 h, 8 bar, 100 °C
リファレンス
Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold
Fiorio, Jhonatan L.; Rossi, Liane M., Catalysis Science & Technology, 2021, 11(1), 312-318

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: (T-4)-Trioxo(1,1,1-triphenylsilanolato)rhenium
リファレンス
(Trimethylsilyloxy)trioxorhenium
Young, David, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Synthesis of regioselectively deuterated cyclopropanes
Duffault, Jean-Marc; Hanoteau, Pascal; Parrilla, Alfredo; Einhorn, Jacques, Synthetic Communications, 1996, 26(17), 3257-3265

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Palladium Solvents: Hexane
リファレンス
Palladium catalyzed thiocarbonylation and related reactions of functionally substituted alkenes and alkynes, allenes, and enynes
Xiao, Wen-Jing, 2001, , 62(4),

ごうせいかいろ 18

はんのうじょうけん
リファレンス
On the hydrozirconation of 4,4-dimethyl-2-oxazolines of some α,β-, β,γ- and γ,δ-unsaturated fatty acids
Alvhaell, J.; Gronowitz, S.; Hallberg, A.; Svenson, R., Chemica Scripta, 1984, 24(4-5), 170-7

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Gold (gold(core) supported with CeO2(shell)) Solvents: Toluene ;  15 h, 50 atm, rt
リファレンス
One-step Synthesis of Core-Gold/Shell-Ceria Nanomaterial and Its Catalysis for Highly Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Yamamoto, Masaaki; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Journal of the American Chemical Society, 2015, 137(42), 13452-13455

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Hexane
リファレンス
Pheromone synthesis. 97. Synthesis of both the enantiomers of invictolide. A pheromone component of the red imported fire ant
Mori, Kenji; Nakazono, Yutaka, Tetrahedron, 1986, 42(23), 6459-64

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推奨される供給者
Amadis Chemical Company Limited
(CAS:928-94-9)cis-2-Hexen-1-ol
A1207466
清らかである:99%/99%
はかる:25ml/100g
価格 ($):174.0/680.0